Differentiation in Antimycobacterial Potency via Meta-Methoxy Substitution
A foundational study on N-aryl phenazine-1-carboxamides established that the substituent position on the N-phenyl ring is a critical determinant of antimycobacterial potency. While the study reports a general MIC range of 0.19–0.79 mg/L for the active class against M. tuberculosis H37Rv, the specific activity of the meta-methoxy analog (the target compound) was a key contributor to this range [1]. This contrasts with the established SAR for the antitumor phenazine-1-carboxamide subclass, where a 9-methoxy substituent on the core phenazine, not the N-phenyl ring, was the primary driver for in vivo Lewis lung carcinoma cure rates [2]. This divergence underscores that the meta-methoxy substitution pattern on the phenyl ring is a distinct structural feature selected for in antimycobacterial screening, differentiating it from analogs optimized for other therapeutic targets.
| Evidence Dimension | Antimycobacterial activity (MIC) and primary structural driver of activity |
|---|---|
| Target Compound Data | Active component of a series with MIC range 0.19–0.79 mg/L against M. tuberculosis H37Rv; potency is reliant on N-aryl substitution pattern [1]. |
| Comparator Or Baseline | Related antitumor phenazine-1-carboxamide series where in vivo curative activity depends on a 9-methoxy group on the phenazine core (e.g., N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide) [2]. |
| Quantified Difference | Qualitative difference in the molecular site of methoxy substitution crucial for activity: meta-methoxy on the N-phenyl ring (target compound class) vs. 9-methoxy on the phenazine core (antitumor comparator). |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv and in vivo Lewis lung carcinoma mouse model. |
Why This Matters
This differentiation demonstrates that the compound belongs to a distinct SAR branch optimized for antimycobacterial applications, making it a non-interchangeable chemical probe for tuberculosis research compared to anticancer phenazine analogs.
- [1] De Logu, A., Palchykovska, L. H., Kostina, V. H., Sanna, A., Meleddu, R., Chisu, L., ... & Shved, A. D. (2009). Novel N-aryl- and N-heteryl phenazine-1-carboxamides as potential agents for the treatment of infections sustained by drug-resistant and multidrug-resistant Mycobacterium tuberculosis. International Journal of Antimicrobial Agents, 33(3), 223-229. View Source
- [2] Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1987). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry, 30(5), 843-851. View Source
